![molecular formula C23H22N4O5S B2585986 N-[2-(5-甲基-1H-苯并咪唑-2-基)苯基]烟酰胺 CAS No. 1112399-76-4](/img/structure/B2585986.png)
N-[2-(5-甲基-1H-苯并咪唑-2-基)苯基]烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide” is a derivative of benzimidazole . Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development . Multiple studies have demonstrated the bioactivities of benzimidazole and its derivatives as potential anticancer therapeutics .
科学研究应用
抗菌和抗真菌活性
与 N-[2-(5-甲基-1H-苯并咪唑-2-基)苯基]烟酰胺相关的化合物,如烟酸的 4-噻唑烷酮,已显示出对革兰氏阳性菌和革兰氏阴性菌以及真菌物种具有显着的体外抗菌活性,突出了它们作为广谱抗菌剂的潜力(Patel & Shaikh, 2010)。
缓蚀作用
烟酰胺衍生物已被研究其对盐酸溶液中低碳钢的缓蚀作用,证明了它们在保护金属免受腐蚀方面的潜力。对于处理酸性环境的行业来说,这种应用至关重要,因为酸性环境会导致重大的材料降解(Chakravarthy, Mohana, & Kumar, 2014)。
抗癌活性
几种苯并咪唑和烟酰胺衍生物已显示出有希望的抗癌特性。例如,某些衍生物对各种人类癌细胞系表现出有效的体外抗增殖活性,诱导凋亡和细胞周期停滞。这些发现表明了基于这些分子结构开发新的抗癌疗法的潜在途径(Zhang et al., 2018)。
降压作用
对苯并咪唑-5-胺衍生物的研究已发现具有有效降压作用的化合物,表明它们可用于开发治疗高血压的药物。这些发现可能为管理高血压(心血管疾病的主要危险因素)带来新的治疗选择(Sharma, Kohli, & Sharma, 2010)。
抗真菌剂
新型 2-氨基烟酰胺衍生物已被设计和合成,显示出对白色念珠菌和其他真菌物种的有效体外抗真菌活性。这些化合物可能是新抗真菌治疗的基础,以满足对耐药真菌感染更有效疗法的需求(Ni et al., 2017)。
作用机制
Target of Action
N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide is primarily targeted towards human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes (T2D) .
Mode of Action
N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . This interaction is predicted to involve significant hydrogen bond interactions with the Arg63 residue of GK .
Biochemical Pathways
The activation of GK by N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide affects the glucose metabolism pathway . By increasing the catalytic action of GK, it enhances the conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway . This leads to a decrease in blood glucose levels, providing a therapeutic effect for T2D .
Pharmacokinetics
The compound’s effectiveness in vitro suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The activation of GK by N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide leads to a significant hypoglycemic effect, making it a potential therapy for T2D . In vitro testing has shown that it can strongly increase the catalytic action of GK, leading to a significant decrease in blood glucose levels .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-4-27-22(29)21-20(15-10-14(30-3)6-7-16(15)26(21)2)25-23(27)33-11-19(28)24-13-5-8-17-18(9-13)32-12-31-17/h5-10H,4,11-12H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABFEROZZLZGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。